molecular formula C9H11NO3 B1290692 4,5,6-Trimethyl-2-oxo-1,2-dihydropyridine-3-carboxylic acid CAS No. 98996-38-4

4,5,6-Trimethyl-2-oxo-1,2-dihydropyridine-3-carboxylic acid

Cat. No. B1290692
CAS RN: 98996-38-4
M. Wt: 181.19 g/mol
InChI Key: COJZFUMHUMQNEF-UHFFFAOYSA-N
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Description

The compound 4,5,6-Trimethyl-2-oxo-1,2-dihydropyridine-3-carboxylic acid is a derivative of pyridine, which is a heterocyclic aromatic organic compound. While the provided papers do not directly discuss this compound, they do provide insight into the synthesis and properties of structurally related compounds. These related compounds are pyridopyrimidines and pyrrolopyridines, which share the pyridine core with the compound of interest.

Synthesis Analysis

The synthesis of related compounds involves the reaction of aminopyrimidines or aminopyrroles with other reagents under specific conditions. For instance, the synthesis of 5-aryl-4-oxo-3,4,5,8-tetrahydropyrido[2,3-d]pyrimidine-7-carboxylic acids is achieved by reacting 6-aminopyrimidines with arylidene derivatives of pyruvic acid under microwave and ultrasound irradiation, which offers high yields and is environmentally friendly due to the absence of solvents . Similarly, 5-oxo-4,5,6,7-tetrahydro-1H-pyrrolo[3,2-b]pyridine-3-carboxylic acids are prepared through a three-component condensation involving 3-aminopyrroles, (het)aromatic aldehydes, and Meldrum's acid, with the 3-aminopyrrole derivative being generated in situ .

Molecular Structure Analysis

The molecular structure of related compounds is characterized by the presence of a pyridine ring, which is a common feature in the compound of interest. The orientation of the cyclization process in the synthesis of pyridopyrimidines was determined using NMR measurements, which is a crucial step in confirming the structure of the synthesized compounds . Although the exact structure of 4,5,6-Trimethyl-2-oxo-1,2-dihydropyridine-3-carboxylic acid is not discussed, the methodologies used in these studies could potentially be applied to elucidate its structure.

Chemical Reactions Analysis

The chemical reactions involved in the synthesis of related compounds are cyclization processes that lead to the formation of the pyridine ring system. These reactions are facilitated by the use of microwave and ultrasound irradiation, which can enhance reaction rates and selectivity . The three-component condensation used to synthesize pyrrolopyridines is another example of a chemical reaction that could be relevant to the compound of interest .

Physical and Chemical Properties Analysis

The physical and chemical properties of the related compounds include their antioxidant properties, which were evaluated using DPPH free radical scavenging and ORAC assays. Additionally, the electrochemical behavior was studied through anodic potential oxidation measurements . These properties are significant as they can provide insights into the reactivity and potential applications of the compound of interest. However, specific data on the physical and chemical properties of 4,5,6-Trimethyl-2-oxo-1,2-dihydropyridine-3-carboxylic acid would require further investigation.

properties

IUPAC Name

4,5,6-trimethyl-2-oxo-1H-pyridine-3-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H11NO3/c1-4-5(2)7(9(12)13)8(11)10-6(4)3/h1-3H3,(H,10,11)(H,12,13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

COJZFUMHUMQNEF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(NC(=O)C(=C1C)C(=O)O)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H11NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70629166
Record name 4,5,6-Trimethyl-2-oxo-1,2-dihydropyridine-3-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70629166
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

181.19 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4,5,6-Trimethyl-2-oxo-1,2-dihydropyridine-3-carboxylic acid

CAS RN

98996-38-4
Record name 4,5,6-Trimethyl-2-oxo-1,2-dihydropyridine-3-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70629166
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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